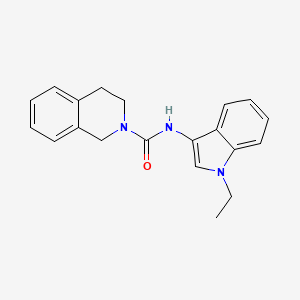
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, is a derivative of indole and pyrimidine . Indole derivatives have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities . On the other hand, substituted pyrimidines are of great interest due to their diverse biological activities such as HIV-1 inhibition, anti-bacterial, anticancer, and anti-inflammatory activities .
Mode of Action
Based on the inhibitory effect of ca-4 analogues and indoles on tubulin polymerization, it is suggested that this compound might interact with tubulin, a protein that is crucial for cell division .
Biochemical Pathways
The compound may affect the pathway of tubulin polymerization, which is essential for cell division . By inhibiting this process, the compound could potentially halt the proliferation of cells, which could be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer .
Result of Action
The result of the compound’s action would depend on its exact mode of action and the pathways it affects. If it indeed inhibits tubulin polymerization, it could potentially stop cell division and growth. This could result in the death of rapidly dividing cells, such as cancer cells .
生物活性
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, a compound with significant structural complexity, is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O with a molecular weight of 319.4 g/mol. The compound features an indole moiety fused with a dihydroisoquinoline structure, which is known to enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 899753-76-5 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives. For instance, indole-based compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . In particular, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains like MRSA .
Anticancer Activity
The anticancer properties of indole derivatives are well-documented. Research indicates that N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain synthesized compounds showed IC50 values below 10 µM against A549 lung cancer cells, indicating potent cytotoxicity . The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest.
Cytotoxicity and Selectivity
The cytotoxicity profile of these compounds suggests selective toxicity towards cancer cells compared to normal cells. For instance, studies report that some derivatives preferentially suppress rapidly dividing tumor cells while sparing non-cancerous fibroblasts . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Study on Antitubercular Activity
In a notable study evaluating the antitubercular activity of similar compounds, it was found that certain derivatives inhibited the growth of M. tuberculosis H37Rv effectively over extended periods. The compound's ability to maintain activity at low concentrations (10 µg/mL) over several weeks underscores its potential as a candidate for further development in treating tuberculosis .
Evaluation Against Fungal Pathogens
Another study assessed the antifungal activity of related indole derivatives against Candida albicans , revealing moderate to high efficacy with MIC values ranging from 7.80 to 62.50 µg/mL . This highlights the versatility of these compounds in targeting both bacterial and fungal pathogens.
特性
IUPAC Name |
N-(1-ethylindol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-22-14-18(17-9-5-6-10-19(17)22)21-20(24)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBZGOUOYBKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













